1-(3-FLUOROBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA
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Overview
Description
1-(3-FLUOROBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is a complex organic compound that features a benzimidazole core, a fluorine atom, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Benzamide Group: This step involves the reaction of the benzimidazole derivative with a benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to alcohol or amine derivatives.
Scientific Research Applications
1-(3-FLUOROBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug or a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide: Lacks the fluorine atom.
3-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide: Contains a chlorine atom instead of fluorine.
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide derivatives: Various derivatives with different substituents.
Uniqueness
The presence of the fluorine atom in 1-(3-FLUOROBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA enhances its chemical stability and binding affinity, making it unique compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H11FN4O2S |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-fluoro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11FN4O2S/c16-9-3-1-2-8(6-9)13(21)20-15(23)17-10-4-5-11-12(7-10)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23) |
InChI Key |
RVNOZTVDOWCSNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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